molecular formula C9H8FNO3 B1522192 3-Acetamido-4-fluorobenzoic acid CAS No. 401-37-6

3-Acetamido-4-fluorobenzoic acid

Cat. No.: B1522192
CAS No.: 401-37-6
M. Wt: 197.16 g/mol
InChI Key: VOLGFCKUDWAJQS-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aromatic Carboxylic Acids Research

Substituted aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring, which also bears other functional groups. numberanalytics.com These compounds are of immense importance in organic chemistry, serving as key intermediates in the production of pharmaceuticals, dyes, polymers, and agrochemicals. numberanalytics.combritannica.com The reactivity of these molecules is influenced by the nature and position of the substituents on the aromatic ring. numberanalytics.com

3-Acetamido-4-fluorobenzoic acid fits into this category as a disubstituted benzoic acid. The presence of both an electron-donating acetamido group and an electron-withdrawing fluorine atom creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. mdpi.comlibretexts.org Researchers often utilize such compounds to study the interplay of different substituent effects on reaction outcomes and to build complex molecular architectures. cas.cznbinno.com Its structure makes it a valuable precursor for creating a wide range of derivative compounds with potential applications in medicinal chemistry and materials science. nbinno.com

Significance of Fluorine and Acetamido Moieties in Advanced Organic Chemistry

The presence of both fluorine and acetamido groups in this compound is what makes it particularly noteworthy from a chemical standpoint.

The Fluorine Advantage: The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. researchgate.nettandfonline.com Fluorine is the most electronegative element, and its presence can significantly alter a molecule's physical and chemical properties. tandfonline.com Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation, which can improve the in-vivo lifetime of a drug candidate. researchgate.netacs.org

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes. mdpi.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, such as the carboxylic acid in this compound. mdpi.comlibretexts.orglibretexts.org

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, potentially increasing the potency of a bioactive compound. tandfonline.comacs.org

The Acetamido Group's Role: The acetamido group (CH₃CONH-) is a derivative of an amine and is classified as an amide. patsnap.com In the context of a benzene (B151609) ring, it acts as an electron-donating group through resonance. This functional group is significant for several reasons:

Directing Group in Synthesis: It influences the position of incoming electrophiles during aromatic substitution reactions.

Hydrogen Bonding: The N-H and C=O bonds in the acetamido group can participate in hydrogen bonding, which can influence molecular conformation and intermolecular interactions. patsnap.com

Synthetic Handle: The amide bond can be hydrolyzed under acidic or basic conditions to reveal a primary amine, providing a route to further functionalization. patsnap.com

The combination of these two groups on a benzoic acid scaffold provides a versatile platform for chemical exploration and the development of new molecules with tailored properties.

Current Research Paradigms and Unexplored Methodological Avenues related to the Compound

Current research involving compounds like this compound often centers on their use as intermediates in multi-step synthetic sequences. The focus is frequently on creating novel heterocyclic compounds, which are core structures in many pharmaceuticals. globalscientificjournal.com For example, derivatives of fluorinated benzoic acids are used to synthesize compounds with potential antimicrobial or other bioactive properties. globalscientificjournal.comresearchgate.net

Unexplored avenues could involve leveraging the unique electronic properties of this specific substitution pattern. For instance, detailed studies on its coordination chemistry with various metals could reveal novel catalysts or materials. Further investigation into its polymerization potential, either directly or after modification, could lead to the development of new high-performance polymers with enhanced thermal stability or specific electronic properties. nbinno.com Additionally, exploring its use in the synthesis of novel probes for medical imaging, where the fluorine atom could be replaced with the positron-emitting isotope ¹⁸F, represents a promising area of future research. nih.gov

Historical Development of Synthetic and Analytical Approaches for Substituted Benzoic Acids

The study of benzoic acid and its derivatives has a long history. Benzoic acid itself was discovered in the 16th century, and its structure was determined in the early 19th century. wikipedia.orgredox.comchemeurope.com Early methods for producing substituted benzoic acids often relied on the oxidation of substituted toluenes or other harsh oxidative methods. chemeurope.comchemcess.com

A significant advancement in the synthesis of fluorinated aromatic compounds was the development of the Balz-Schiemann reaction. orgsyn.orgwikipedia.org This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. This method remains a key strategy for the preparation of compounds like 4-fluorobenzoic acid from 4-aminobenzoic acid. wikipedia.org

The synthesis of amide-substituted benzoic acids typically involves the acylation of the corresponding aminobenzoic acid. For instance, 3-amino-4-fluorobenzoic acid could be reacted with acetic anhydride (B1165640) or acetyl chloride to form this compound.

The analytical characterization of these compounds has evolved dramatically. Early methods relied on melting point determination and elemental analysis. Today, a suite of powerful spectroscopic techniques is routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups like the carboxylic acid (O-H and C=O stretches) and the amide (N-H and C=O stretches).

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. uni.lu

X-ray Crystallography: Can be used to determine the precise three-dimensional structure of the molecule in its solid state.

These modern analytical methods allow for the unambiguous identification and characterization of substituted benzoic acids like this compound, which is crucial for ensuring purity and confirming the outcome of chemical reactions. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈FNO₃ nih.gov
Molecular Weight 197.16 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 403-12-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLGFCKUDWAJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-37-6
Record name 3-acetamido-4-fluorobenzoic acid
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Advanced Synthetic Methodologies for 3 Acetamido 4 Fluorobenzoic Acid

Strategic Approaches to Aromatic Fluorination at the C-4 Position

The introduction of fluorine onto an aromatic ring is a critical step that can be accomplished through either nucleophilic or electrophilic pathways. The choice of method often depends on the available starting materials and the electronic nature of the substrate.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, typically by displacing a leaving group, such as a chloro or nitro group, with a fluoride (B91410) ion. The Halogen-Exchange (Halex) reaction, using sources like potassium fluoride (KF), is a common industrial application of this principle.

For the synthesis of a 4-fluoroaromatic acid, a potential starting material would be a 4-halobenzoic acid, such as 4-chlorobenzoic acid. The reaction involves heating the substrate with a fluoride salt, often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. researchgate.net For example, the fluorination of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) has been achieved with high yield and selectivity using spray-dried KF and a tetraphenylphosphonium (B101447) bromide catalyst under solvent-free conditions or in diphenyl solvents. researchgate.net

However, nucleophilic fluorination of aromatic rings bearing a carboxylic acid group can be challenging. The carboxylate anion, formed under basic conditions often required for the reaction, can deactivate the ring towards nucleophilic attack. Furthermore, some substrates, particularly those with certain functional groups, may be prone to polymerization under the reaction conditions. nih.gov The development of mild and selective methods using soluble fluoride sources, such as 1,3-diarylimidazolium-based trifluoride reagents, aims to overcome these challenges of solubility and harsh reaction conditions associated with traditional metal fluorides. nih.govacs.org

Electrophilic fluorination offers a complementary approach, where an electrophilic fluorine source reacts with a nucleophilic, electron-rich aromatic ring. wikipedia.org A variety of modern "F+" reagents have been developed that are more stable and easier to handle than hazardous elemental fluorine. wikipedia.orgalfa-chemistry.com These reagents often contain a nitrogen-fluorine (N-F) bond, with their reactivity tuned by the electronic properties of the groups attached to the nitrogen.

Common electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): A highly versatile and widely used cationic reagent known for its stability and effectiveness under mild conditions. alfa-chemistry.com

N-Fluorobenzenesulfonimide (NFSI): A neutral but highly effective reagent, soluble in many organic solvents, capable of fluorinating aromatic hydrocarbons and amides. wikipedia.orgalfa-chemistry.com

The primary challenge in the electrophilic fluorination of substituted benzoic acids is controlling the regioselectivity. The carboxylic acid group is a deactivating, meta-directing group, while any activating groups on the ring will direct ortho and para. For a starting material like 3-acetamidobenzoic acid, the powerful ortho-, para-directing acetamido group would be expected to direct the incoming electrophilic fluorine primarily to the C-4 and C-6 positions, making this a potentially viable route. However, achieving high selectivity can be difficult, and mixtures of isomers are a common problem in the electrophilic fluorination of electron-rich aromatic compounds. wikipedia.org

Regioselective Acetamidation at the C-3 Position of Fluorinated Benzoic Acids

The introduction of the acetamido group at the C-3 position, ortho to the fluorine and meta to the carboxyl group, is the second key regiochemical challenge.

Direct C-H activation and amination/amidation has emerged as a highly attractive and atom-economical synthetic strategy. ibs.re.kr Transition metal catalysis, particularly with iridium or rhodium, has enabled the direct functionalization of C-H bonds. In the context of benzoic acids, the carboxylate group can act as an effective directing group for these transformations. nih.gov

The most established and reliable method for installing the acetamido group at the C-3 position is through the acylation of a pre-functionalized precursor, namely 3-amino-4-fluorobenzoic acid. acs.orgnih.gov This classical approach circumvents the regioselectivity issues of direct C-H functionalization.

The synthesis involves the reaction of the amino group of 3-amino-4-fluorobenzoic acid with an acetylating agent. Common reagents for this transformation include:

Acetic Anhydride (B1165640): A widely used, effective, and relatively inexpensive reagent.

Acetyl Chloride: A more reactive agent, often used when the amine is less nucleophilic.

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl from acetyl chloride) or in a suitable solvent system. This method is generally high-yielding and highly regioselective, as the position of the amino group is already fixed in the starting material. libretexts.org

Multi-Step Synthesis Design and Optimization

The most practical synthesis of 3-acetamido-4-fluorobenzoic acid involves a multi-step sequence where the regiochemistry of each step is well-controlled. The optimal route hinges on the availability of starting materials and the robustness of each transformation.

A common and logical synthetic pathway begins with commercially available 4-fluorobenzoic acid. wikipedia.org

Nitration: Electrophilic nitration of 4-fluorobenzoic acid with a mixture of nitric acid and sulfuric acid introduces a nitro group. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. In this case, both groups direct the incoming electrophile to the C-3 position, leading to the formation of 3-nitro-4-fluorobenzoic acid with high regioselectivity. prepchem.com

Reduction: The nitro group of 3-nitro-4-fluorobenzoic acid is then reduced to an amino group. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using metal-acid systems (e.g., Sn/HCl or Fe/HCl), to yield 3-amino-4-fluorobenzoic acid. nih.gov

Acetamidation: The final step is the acetylation of the amino group of 3-amino-4-fluorobenzoic acid using acetic anhydride or acetyl chloride, as described in section 2.2.2, to furnish the target compound, this compound. nih.gov

Table of Compounds

Convergent and Divergent Synthetic Pathways

Conversely, a divergent synthesis strategy would utilize a common intermediate to generate a range of structurally related compounds, including this compound. For example, 3-amino-4-fluorobenzoic acid serves as a versatile precursor that can be readily acetylated to produce the target compound. google.comacs.org This same intermediate can also undergo various other chemical transformations to yield a library of derivatives with diverse functionalities, which is particularly valuable in drug discovery and materials science.

High-Yield and High-Purity Synthesis Techniques

A primary focus in the synthesis of this compound is achieving high yields and purity, which are critical for its application in the pharmaceutical industry. A common and effective method involves the acetylation of 3-amino-4-fluorobenzoic acid.

One documented high-yield synthesis of the precursor, 3-amino-4-fluorobenzoic acid, involves the reduction of 3-nitro-4-fluorobenzoic acid using a 5% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method has been reported to produce the desired amine in a 97% yield. chemicalbook.com Subsequent acetylation of this high-purity amine can be expected to proceed with high efficiency.

The acetylation step itself can be optimized for both yield and purity. Traditional methods often employ acetic anhydride as the acetylating agent. The reaction of 3-amino-4-fluorobenzoic acid with acetic anhydride, typically in a suitable solvent, leads to the formation of this compound. Purification of the final product is often achieved through recrystallization, and the purity can be verified using techniques like Thin Layer Chromatography (TLC). globalscientificjournal.com

Starting MaterialReagents and ConditionsProductYieldPurityReference
3-Nitro-4-fluorobenzoic acid5% Pd/C, H₂, Methanol3-Amino-4-fluorobenzoic acid97%Not Specified chemicalbook.com
3-Amino-4-fluorobenzoic acidAcetic AnhydrideThis compoundHigh (expected)High (TLC verified) globalscientificjournal.com

Sustainable and Green Chemistry Applications in Synthesis

In line with the growing importance of sustainable industrial practices, significant efforts are being directed towards developing greener synthetic routes for this compound. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

Catalytic Transformations

Catalytic methods are at the forefront of green synthesis. For the key acetylation step, various catalysts are being explored to replace corrosive and hazardous reagents. For instance, the use of solid acid catalysts or Lewis acids can promote the acetylation of anilines under milder conditions. While specific examples for 3-amino-4-fluorobenzoic acid are still emerging in publicly available literature, the general success of these catalysts in related reactions suggests their potential applicability. The use of a catalytic amount of a reusable catalyst not only improves the atom economy of the reaction but also simplifies the purification process. globalscientificjournal.com

Solvent Minimization and Alternative Media Approaches

Furthermore, the exploration of alternative, more environmentally benign solvents is an active area of research. Water, ionic liquids, and deep eutectic solvents are being investigated as potential replacements for conventional organic solvents in acylation reactions. These alternative media can offer advantages in terms of safety, environmental impact, and in some cases, can even enhance the reaction rate and selectivity. The development of such solvent systems for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Chemical Reactivity and Mechanistic Studies of 3 Acetamido 4 Fluorobenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives through esterification, amidation, and other transformations.

Esterification Mechanisms and Stereochemical Considerations

The conversion of 3-Acetamido-4-fluorobenzoic acid into its corresponding esters is a fundamental reaction. A common method involves the acid-catalyzed reaction with an alcohol, a process known as Fischer esterification. For instance, reacting this compound with an alcohol like ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heat will yield the corresponding ethyl ester. globalscientificjournal.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration leads to the formation of the ester.

While this compound itself is achiral, stereochemical considerations become important when the alcohol reactant is chiral. In such cases, the reaction conditions are typically mild enough to prevent racemization of any pre-existing stereocenters in the alcohol.

Table 1: Examples of Esterification Reactions

Reactant (Alcohol)Catalyst/ConditionsProductReference
EthanolH₂SO₄, RefluxEthyl 3-acetamido-4-fluorobenzoate globalscientificjournal.com
MethanolAcid Catalyst, HeatMethyl 3-acetamido-4-fluorobenzoateN/A

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond is one of the most significant reactions of carboxylic acids, central to the synthesis of peptides and other complex molecules. researchgate.net Direct reaction between this compound and an amine is generally inefficient and requires activation of the carboxylic acid. researchgate.net

Modern peptide coupling strategies employ a variety of reagents to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity if chiral amines are used. researchgate.netuni-kiel.de These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uni-kiel.denih.gov These methods are crucial for constructing complex amide-containing structures, including those with biological relevance. nih.govbohrium.com

Table 2: Common Peptide Coupling Reagents for Amidation

Coupling ReagentAdditive (Optional)Mechanism of ActionReference
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Forms an active O-acylisourea intermediate, which can be converted to a more stable HOBt ester to reduce side reactions and racemization. nih.gov
HATUN/AForms a highly reactive O-acylisouronium species that rapidly reacts with amines. uni-kiel.de
DCC (N,N'-Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)Forms an O-acylisourea intermediate; DMAP can act as an acylation catalyst.N/A

Decarboxylation Pathways

The removal of the carboxylic acid group (decarboxylation) from an aromatic ring is a challenging transformation that typically requires harsh conditions. For benzoic acid derivatives, this reaction is not common unless there are strong electron-donating groups positioned ortho or para to the carboxyl group, which is not the case for this compound. While specific studies on the decarboxylation of this exact molecule are not widely reported, related studies on other substituted aromatic acids, such as 3,4-dihydroxyphenylacetic acid, show that oxidative decarboxylation can be catalyzed by metal ions like copper and manganese under certain physiological conditions. nih.gov However, these specific conditions and their applicability to this compound have not been established.

Reactivity of the Acetamido Group

The acetamido group (–NHCOCH₃) also offers a site for chemical modification, primarily through hydrolysis or reactions at the nitrogen atom.

Hydrolysis and Amine Generation

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-Amino-4-fluorobenzoic acid. uni.lu This reaction is a standard protecting group strategy in multi-step syntheses.

Acidic Hydrolysis : Treatment with a strong acid, such as hydrochloric acid (HCl), and heat will protonate the carbonyl oxygen of the amide, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Basic Hydrolysis : Using a strong base, like sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon.

The resulting 3-Amino-4-fluorobenzoic acid is itself a valuable synthetic intermediate.

N-Alkylation and Acylation Reactions

While the nitrogen atom of the acetamido group is less nucleophilic than that of a primary amine due to the electron-withdrawing effect of the adjacent carbonyl group, it can still undergo further reactions.

N-Alkylation : Direct N-alkylation of amides is often difficult. However, it can sometimes be achieved by first deprotonating the amide with a very strong base to form an amidate anion, which is a more potent nucleophile. This anion can then react with an alkylating agent, such as an alkyl halide.

N-Acylation : Reaction with a strong acylating agent, like an acid anhydride (B1165640) or acyl chloride under forcing conditions, could potentially lead to the formation of an imide derivative.

These reactions are less common than hydrolysis but provide pathways to more complex, substituted aromatic compounds.

Rearrangement Reactions involving the Amide Functionality

Rearrangement reactions involving the amide functionality of this compound are a subject of interest in synthetic chemistry. While specific documented examples for this exact molecule are not abundant in readily available literature, the inherent reactivity of the acetamido group suggests potential for classical amide rearrangements. These include the Hofmann, Curtius, and Lossen rearrangements, which are established methods for converting amides to amines or their derivatives. wikipedia.orgresearchgate.netyoutube.com

The Hofmann rearrangement of a primary amide yields a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to an amine. researchgate.netmasterorganicchemistry.comorganicchemistrytutor.com The Lossen rearrangement also proceeds via an isocyanate intermediate, typically starting from a hydroxamic acid. researchgate.net For this compound, these rearrangements would necessitate prior modification of the carboxylic acid group to the corresponding primary amide, acyl azide, or hydroxamic acid. The electronic environment created by the fluorine atom and the carboxylic acid group on the aromatic ring would likely influence the reaction conditions and yields of such rearrangements compared to simpler acetanilides. nih.govnih.gov

Recent research has also explored amide-ylide rearrangements catalyzed by metals like silver, which can be promoted by difluorocarbene. rsc.org This type of reaction involves the formation of an N-ylide intermediate, followed by selective C-N bond cleavage and rearrangement. rsc.org While not specifically demonstrated on this compound, this methodology presents a potential pathway for the transformation of its amide group.

Transformations Involving the Fluorine Atom

The fluorine atom of this compound is a key target for halogen exchange reactions, particularly for the introduction of the fluorine-18 (B77423) ([¹⁸F]) isotope for use in Positron Emission Tomography (PET). nih.govnih.gov This is typically achieved through nucleophilic aromatic substitution (SNAr), where the non-radioactive fluorine is displaced by [¹⁸F]fluoride. nih.govacs.org The efficiency of this labeling is highly dependent on the activating groups on the aromatic ring. acs.org

For successful [¹⁸F] labeling via SNAr, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). acs.orgmasterorganicchemistry.com In the context of this compound, the carboxylic acid group is meta, and the acetamido group is ortho. To enhance reactivity, precursors with stronger activating groups, such as a nitro group or a trimethylammonium group, are often synthesized. acs.orgacs.org The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures. acs.orgwalisongo.ac.id

Precursor ExampleLeaving GroupActivating GroupTypical Conditions
3-acetamido-4-nitrobenzoic acidNitroNitroK[¹⁸F]F, Kryptofix 2.2.2, DMSO, 120-180°C acs.org
3-acetamido-4-trimethylammoniumbenzoic acidTrimethylammoniumTrimethylammoniumK[¹⁸F]F, Kryptofix 2.2.2, CH₃CN, 100-110°C acs.orgacs.org

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). researchgate.netcsbsju.edu This combination influences the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the fluorine atom is considered a deactivator but an ortho, para-director. csbsju.edu However, in this compound, the directing effects of the other substituents are more dominant. The acetamido group is a strong activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. The interplay of these effects dictates that electrophilic attack will preferentially occur at positions activated by the powerful acetamido group and not strongly deactivated by the other groups.

In nucleophilic aromatic substitution (SNAr) , the high electronegativity of fluorine makes it a good leaving group in activated systems. stackexchange.com Its strong inductive effect helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. stackexchange.comlibretexts.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the fluorine atom. masterorganicchemistry.comlibretexts.org The regioselectivity of nucleophilic attack is therefore directed to the carbon bearing the fluorine atom, provided the ring is sufficiently electron-deficient. nih.gov

Aromatic Ring Transformations

Electrophilic aromatic substitution on this compound is governed by the combined directing effects of its three substituents. The acetamido group (-NHCOCH₃) is a potent activating and ortho, para-directing group. The fluorine atom (-F) is a deactivating but ortho, para-directing group. csbsju.edu The carboxylic acid group (-COOH) is a deactivating and meta-directing group. nih.gov

The outcome of an EAS reaction is determined by which directing group's influence prevails. Generally, strongly activating groups have a more significant influence on regioselectivity. In this case, the acetamido group would strongly direct incoming electrophiles to its ortho and para positions. The para position is occupied by the carboxylic acid. Therefore, electrophilic substitution is most likely to occur at the position ortho to the acetamido group and meta to the carboxylic acid. The fluorine atom's directing effect is generally weaker in this context. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comyoutube.com

ReagentElectrophileExpected Major Product Position
HNO₃/H₂SO₄NO₂⁺Position 2 or 6
Br₂/FeBr₃Br⁺Position 2 or 6
SO₃/H₂SO₄SO₃Position 2 or 6
RCl/AlCl₃R⁺Position 2 or 6

Nucleophilic aromatic substitution on this compound typically involves the displacement of the fluoride (B91410) ion by a nucleophile. youtube.com For this reaction to proceed, the aromatic ring must be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org The rate of substitution is greatly accelerated by the presence of strong electron-withdrawing groups ortho or para to the fluorine atom. libretexts.org

In this compound, the carboxylic acid is meta and the acetamido group is ortho to the fluorine. While the acetamido group is generally considered activating for electrophilic substitution, its effect on nucleophilic substitution at the adjacent carbon is more complex. The reaction often requires harsh conditions or the use of a strong nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the fluorine, forming a tetrahedral intermediate, which then rearomatizes by expelling the fluoride ion. libretexts.orgyoutube.com

This pathway is synthetically useful for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, to the aromatic ring. For example, reaction with ammonia (B1221849) or primary amines can yield the corresponding 4-amino derivatives.

Oxidative and Reductive Aromatic Transformations

The chemical reactivity of this compound in oxidative and reductive transformations is largely inferred from the behavior of its constituent functional groups—the acetamido, fluoro, and carboxylic acid groups—and related aromatic compounds. Direct and specific studies on the oxidative and reductive transformations of the aromatic core of this compound are not extensively documented in publicly available research. However, based on established principles of organic chemistry and studies on analogous structures, a predictive outline of its reactivity can be constructed.

Oxidative Transformations

The aromatic ring of this compound is expected to be relatively resistant to oxidative transformations under standard conditions. This is due to the presence of two electron-withdrawing groups (fluoro and carboxylic acid) and one moderately activating group (acetamido) which is ortho, para-directing but whose activating influence is tempered. The acetamido group, while activating, is significantly less so than a free amino group. Research on related compounds, such as p-aminobenzoic acid (PABA), indicates that the unprotected amino group is susceptible to enzymatic and chemical oxidation, sometimes leading to degradation of the molecule. nih.govwikipedia.org The acetylation of the amino group in this compound serves as a protective measure, rendering it more stable towards oxidation.

In a study on the synthesis of para-aminobenzoic acid, it was demonstrated that a methyl group on an aromatic ring could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, while the acetamido group remained intact. youtube.com This highlights the relative stability of the acetamido group to oxidation compared to other functionalities. While severe oxidative conditions could potentially lead to the degradation of the benzene (B151609) ring, specific transformations under controlled oxidative conditions are not well-documented for this particular molecule.

Predicted Oxidative Reactivity

Oxidizing Agent Predicted Outcome Rationale
Mild Oxidants (e.g., MnO₂) No reaction on the aromatic ring The ring is deactivated by fluoro and carboxyl groups; the acetamido group is not readily oxidized.
Strong Oxidants (e.g., KMnO₄, heat) Potential for ring cleavage or side-chain oxidation (de-acetylation followed by oxidation) High energy input may overcome the ring's deactivation, but specific products are difficult to predict without experimental data.

Reductive Transformations

The reductive transformations involving the aromatic system of this compound are more predictable, primarily focusing on the reduction of precursor nitro compounds. The carboxylic acid and the acetamido groups are generally stable under conditions used for the reduction of aromatic nitro groups. The industrial synthesis of related compounds like p-aminobenzoic acid often involves the reduction of a corresponding nitrobenzoic acid. wikipedia.org

Therefore, a key reductive transformation would be the synthesis of amino-substituted derivatives of this compound from a nitro precursor. For instance, the reduction of a hypothetical 3-acetamido-4-fluoro-5-nitrobenzoic acid would yield 3-acetamido-5-amino-4-fluorobenzoic acid. This type of transformation is well-established and can be achieved with a variety of reducing agents.

Common Reductive Methods for Analogous Nitroarenes

Reducing System Substrate Example Product Example Key Features
Catalytic Hydrogenation (e.g., H₂, Pd/C) 3-Acetamido-4-fluoro-5-nitrobenzoic acid 3-Acetamido-5-amino-4-fluorobenzoic acid High efficiency and clean reaction; chemoselective for the nitro group. wikipedia.orgorganic-chemistry.org
Metal/Acid (e.g., Fe/HCl, SnCl₂) 3-Acetamido-4-fluoro-5-nitrobenzoic acid 3-Acetamido-5-amino-4-fluorobenzoic acid Classical method, often used in industrial settings. wikipedia.org

The fluorine atom on the aromatic ring is generally not susceptible to removal by these common reductive methods. The aromatic carboxylic acid group is also resistant to reduction under these conditions, which typically require stronger reducing agents like lithium aluminum hydride for conversion to an alcohol.

Derivatization and Scaffold Construction Utilizing 3 Acetamido 4 Fluorobenzoic Acid

Synthesis of Ester and Amide Derivatives for Structure-Reactivity Correlation Studies

3-Acetamido-4-fluorobenzoic acid serves as a versatile starting material for the synthesis of a variety of ester and amide derivatives. These derivatives are frequently synthesized to explore structure-activity relationships (SAR) in medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The general approach to synthesizing these derivatives involves the activation of the carboxylic acid group of this compound, followed by reaction with a suitable alcohol or amine.

Common methods for carboxylic acid activation include conversion to an acid chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or the use of coupling agents. These reagents facilitate the subsequent nucleophilic attack by an alcohol or amine to form the corresponding ester or amide.

A notable application of this derivatization is in the synthesis of cholinesterase inhibitors. For instance, amide derivatives of 4-fluorobenzoic acid have been synthesized by condensing the activated acid with 9-aminoalkyl-tetrahydroacridines. nih.gov This work aimed to investigate the impact of the fluoro-substituted benzamide (B126) moiety on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The resulting amides, specifically 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamides, were evaluated for their inhibitory potential. nih.gov

Similarly, studies on cinnamic acid analogues have demonstrated that the formation of ester and amide derivatives significantly influences their biological activities, including antioxidant and enzyme inhibitory properties. nih.gov While not directly involving this compound, these studies underscore the general principle that converting a carboxylic acid to its ester or amide derivatives can modulate its bioactivity. In the case of cinnamic acid derivatives, amides generally showed better free radical scavenging, while esters were more potent inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). nih.gov

The synthesis of these derivatives allows for a systematic investigation of how modifications to the molecular structure, such as the nature of the ester or amide substituent, affect the compound's interaction with its biological target. This information is crucial for the rational design of more potent and selective therapeutic agents.

Incorporation into Heterocyclic Systems

The structural framework of this compound is a valuable building block for the construction of more complex heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The presence of nitrogen, oxygen, and sulfur atoms in these rings often imparts unique biological properties. nih.govopenmedicinalchemistryjournal.com

Oxadiazole and Triazole Formation

This compound can be utilized as a precursor for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, two classes of five-membered heterocycles known for their broad spectrum of biological activities. The general synthetic route to these heterocycles often begins with the conversion of the carboxylic acid to a hydrazide. This is typically achieved by first converting the acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate.

The resulting hydrazide is a key intermediate that can be cyclized to form either the oxadiazole or the triazole ring. For the synthesis of 1,3,4-oxadiazoles, the hydrazide can be reacted with a variety of reagents, such as carbon disulfide in the presence of a base, to form a dithiocarbazate intermediate which is then cyclized. nih.gov Alternatively, reaction with other one-carbon donors can also lead to the oxadiazole ring.

For the formation of 1,2,4-triazoles, the hydrazide can be treated with reagents that provide the additional nitrogen and carbon atoms required for the triazole ring. nih.gov For example, reaction with an isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions. The resulting triazole can exist as a thione, which can be further functionalized.

The incorporation of the 3-acetamido-4-fluorophenyl moiety into these heterocyclic scaffolds is a common strategy in drug design. For instance, novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated as cyclooxygenase-2 (COX-2) inhibitors, demonstrating the therapeutic potential of these hybrid molecules. nih.govnih.gov

Other Nitrogen/Oxygen/Sulfur Heterocycle Synthesis

Beyond oxadiazoles (B1248032) and triazoles, this compound can be a precursor for a wider array of nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.govopenmedicinalchemistryjournal.com The synthetic strategies often involve leveraging the reactivity of the carboxylic acid and the acetamido group, or transformations of these functional groups to introduce the necessary heteroatoms and facilitate cyclization.

For instance, the amino group, which can be obtained by hydrolysis of the acetamido group, can serve as a nucleophile in condensation reactions to form various nitrogen-containing heterocycles. The carboxylic acid group can be reduced to an alcohol, which can then participate in cyclization reactions to form oxygen-containing heterocycles. The introduction of sulfur can be achieved through various thionation reactions or by using sulfur-containing reagents.

While specific examples detailing the use of this compound in the synthesis of other diverse heterocycles are not extensively documented in the provided search results, the general principles of heterocyclic chemistry suggest its potential as a synthon. The development of new synthetic methodologies continues to expand the possibilities for creating novel heterocyclic systems from readily available starting materials like this compound. mdpi.comresearchgate.netekb.eg

Advanced Spectroscopic and Crystallographic Methodologies for 3 Acetamido 4 Fluorobenzoic Acid Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3-Acetamido-4-fluorobenzoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and even the spatial arrangement of atoms.

Multinuclear (¹H, ¹³C, ¹⁹F, ¹⁵N) NMR for Comprehensive Structural Assignment

A multinuclear NMR approach is essential for a complete structural assignment of this compound, leveraging the unique sensitivities and chemical shift ranges of different nuclei.

¹H NMR: Proton NMR spectroscopy reveals the number and electronic environment of hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons, the amide proton (NH), and the methyl protons of the acetamido group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, including the carboxyl carbon, the aromatic carbons, and the carbons of the acetamido group. The chemical shifts are influenced by the electronegativity of neighboring atoms, such as the fluorine and oxygen atoms. Quaternary carbons, those without any attached protons, often exhibit lower intensity signals. youtube.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and powerful tool for characterization. The fluorine nucleus has a wide chemical shift range, making it very sensitive to its local electronic environment. The ¹⁹F NMR spectrum of this compound will show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and adjacent protons (³JHF) can also be observed in the ¹H NMR spectrum, providing further structural confirmation. The chemical shift of the fluorine signal can be influenced by interactions with its surroundings. nih.gov

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can directly probe the nitrogen atom of the acetamido group. The chemical shift of the ¹⁵N signal provides information about the electronic state of the amide functionality.

Table 1: Predicted and Reported NMR Data for Related Structures

Nucleus Functional Group Predicted Chemical Shift (ppm) Reported Chemical Shift for 4-Fluorobenzoic Acid (ppm) chemicalbook.comchemicalbook.com
¹H Carboxylic Acid (-COOH) ~13.1 13.06 (s, 1H)
Aromatic (CH) 7.3-8.1 8.01 (dd, J = 5.64, 5.6 Hz, 1H), 7.32 (t, J = 8.88 Hz, 1H)
Amide (-NH) Variable -
Methyl (-CH₃) ~2.2 -
¹³C Carbonyl (-C=O) ~168 -
Carboxylic Acid (-COOH) ~167 166.85
Aromatic (C-F) ~164 (d, JCF ≈ 250 Hz) 164.14
Aromatic (C-COOH) ~128 127.84
Aromatic (CH) 115-133 132.61, 116.18, 115.96
Methyl (-CH₃) ~24 -

| ¹⁹F | Aromatic (C-F) | -100 to -120 | -107.96 (in Acetone) rsc.org |

Note: The table includes data for the related compound 4-fluorobenzoic acid for comparative purposes. The exact chemical shifts for this compound will vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between different atoms within the molecule, resolving signal overlap, and elucidating through-space relationships. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, such as the aromatic CH groups and the methyl group. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. HMBC is crucial for piecing together the molecular structure by connecting different functional groups. For instance, it can show correlations from the amide proton to the carbonyl carbon of the acetamido group and to the aromatic carbons, and from the aromatic protons to the carboxyl carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the conformation and stereochemistry of a molecule. In the case of this compound, NOESY could reveal through-space interactions between the acetamido group protons and the aromatic protons, providing insights into the preferred orientation of the substituent.

Quantitative NMR (qNMR) for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a chemical reaction without the need for identical reference standards for each component. ox.ac.uksciepub.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

For the purity assessment of this compound, a known amount of a high-purity internal standard is added to a precisely weighed sample of the compound. ox.ac.uk By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the absolute purity of the this compound can be calculated. nih.gov Key considerations for accurate qNMR include ensuring a long relaxation delay to allow for complete magnetization recovery between scans and selecting signals that are free from overlap with other signals. ox.ac.uk This technique can also be employed to monitor the conversion of reactants to products in the synthesis of this compound by analyzing the relative integrals of signals corresponding to the starting materials and the final product over time.

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational modes of different functional groups. For this compound, characteristic FT-IR bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, the N-H stretch and bend of the amide, C-N stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-C backbone of this compound may be particularly prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
C=O stretch 1680-1710
Amide N-H stretch 3100-3500
C=O stretch (Amide I) 1630-1680
N-H bend (Amide II) 1550-1640
Aromatic Ring C-H stretch 3000-3100
C=C stretch 1400-1600

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. nih.gov The experimentally determined monoisotopic mass can be compared to the calculated theoretical mass to confirm the elemental composition. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 198.0561
[M+Na]⁺ 220.0380

Data sourced from PubChem. uni.lu

Table 4: List of Chemical Compounds

Compound Name
This compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. shimadzu.com However, this compound, like most carboxylic acids, is non-volatile due to its high polarity and the presence of hydrogen bonding. Therefore, a chemical derivatization step is essential to convert it into a more volatile form suitable for GC-MS analysis. jfda-online.com

The most common derivatization strategy for carboxylic acids is esterification, which converts the carboxylic acid group (-COOH) into an ester group (e.g., -COOCH₃). This process significantly reduces the compound's polarity and boiling point, allowing it to be vaporized and passed through the gas chromatograph. researchgate.net For fluorobenzoic acids, derivatization with agents like BF₃·MeOH (boron trifluoride-methanol) to form methyl esters has proven effective. researchgate.netnih.gov

Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparing the fragmentation pattern to known spectral libraries. researchgate.net This technique is particularly useful for identifying trace-level impurities or byproducts from the synthesis of this compound. nih.gov

Table 1. Typical GC-MS Parameters for Analysis of Fluorobenzoic Acid Derivatives.
ParameterDescriptionExample Condition
Derivatization Agent Reagent used to create a volatile derivative of the analyte.Boron trifluoride-methanol (BF₃·MeOH) nih.gov
GC Column The stationary phase where separation occurs.5% Phenyl-methylpolysiloxane capillary column mdpi.com
Injector Temperature Temperature at which the sample is vaporized.270-275 °C shimadzu.commdpi.com
Carrier Gas Inert gas that carries the sample through the column.Helium chromatographytoday.com
Ionization Mode Method of ionization in the mass spectrometer.Electron Ionization (EI) mdpi.com
Detector Device that detects the fragmented ions.Triple Quadrupole (TQ) or Single Quadrupole Mass Spectrometer shimadzu.com

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ucibio.pt To perform this analysis on this compound, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. mdpi.com

Hydrogen Bonding Networks and Intermolecular Interactions

The structural data from SCXRD is instrumental in revealing the complex network of intermolecular interactions that stabilize the crystal lattice. For this compound, two primary functional groups are capable of forming strong hydrogen bonds: the carboxylic acid group and the acetamido group.

It is expected that the carboxylic acid groups will form hydrogen-bonded dimers, with O-H···O interactions linking two molecules together in a head-to-head fashion. manchester.ac.uk Additionally, the acetamido group's N-H can act as a hydrogen bond donor, while its carbonyl oxygen (C=O) can act as an acceptor, leading to N-H···O hydrogen bonds that link the molecules into chains or sheets. researchgate.netmdpi.com The fluorine atom can also participate in weaker C-H···F hydrogen bonds, further influencing the crystal packing. nih.govresearchgate.net The analysis of these hydrogen bonding networks is critical for understanding the compound's physical properties, such as melting point and solubility.

Table 2. Illustrative Crystallographic Data for a Related Benzoic Acid Derivative.
ParameterValue
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 7.573 researchgate.net
b (Å) 10.718 researchgate.net
c (Å) 15.77 researchgate.net
β (°) 98.10 researchgate.net
Z (Molecules/unit cell) 4 researchgate.net

Note: Data is for a co-crystal of 3-aminobenzoic acid with 4-acetyl pyridine (B92270) and is provided for illustrative purposes of typical SCXRD output.

Crystal Packing and Polymorphism Studies

Crystal packing refers to the specific arrangement of molecules in the crystal lattice. researchgate.net This arrangement is governed by the intermolecular forces, primarily the hydrogen bonding network discussed previously. SCXRD analysis reveals how the hydrogen-bonded dimers and chains of this compound molecules pack together to form the final three-dimensional structure.

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure. rsc.orgdntb.gov.ua Different polymorphs can have significantly different physical properties. Studies on related molecules, such as 3-fluorobenzoic acid, have identified multiple polymorphic forms that differ in their hydrogen bond conformations and subsequent crystal packing. rsc.orgbath.ac.uk It is plausible that this compound could also exhibit polymorphism. Identifying and characterizing different polymorphs is crucial, as the stability and properties of a specific polymorph can be critical for its application. SCXRD is the primary tool for identifying and solving the structures of different polymorphs. nih.gov

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from its structural isomers. fishersci.ca These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. ekb.eg The method involves injecting a solution of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases.

For a polar compound like this compound, a reversed-phase HPLC method is typically employed. ekb.eg In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of water (with an acid modifier like formic or phosphoric acid to control ionization) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound's purity is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. HPLC is also highly effective for separating isomers, such as 3-Acetamido-2-fluorobenzoic acid or 4-Acetamido-3-fluorobenzoic acid, which would have different retention times due to subtle differences in their polarity and interaction with the stationary phase. s4science.at

Table 3. Typical HPLC Parameters for Fluorobenzoic Acid Analysis.
ParameterDescriptionExample Condition
Column Stationary phase used for separation.Reversed-Phase C18 s4science.at
Mobile Phase Solvent system that moves the sample through the column.Acetonitrile and water with 0.1% formic acid chromatographytoday.com
Flow Rate The speed at which the mobile phase is pumped.1.0 mL/min
Detection Method used to visualize the separated components.UV Absorbance at ~205 nm or 254 nm ekb.eg
Column Temperature Maintained temperature of the column.25-30 °C

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a reaction or quickly checking the purity of a sample. fishersci.caepa.gov The stationary phase, typically silica (B1680970) gel or alumina, is coated as a thin layer on a glass or plastic plate. umich.edu

A small spot of the this compound sample is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent travels up the plate via capillary action, carrying the sample components with it. umich.edu Separation is achieved based on the compounds' relative affinities for the polar stationary phase versus the less polar mobile phase. utexas.edu Polar compounds like this compound will have a stronger interaction with the silica gel and thus travel a shorter distance up the plate compared to less polar impurities. The position of the spots is visualized, often using UV light, as aromatic rings absorb UV radiation. umich.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used to differentiate between the target compound and its isomers or impurities under specific conditions. utexas.eduresearchgate.net

Table 4. Example TLC Data for Isomeric Benzoic Acids.
CompoundFunctional GroupsExpected Relative PolarityIllustrative Rf Value*
p-Hydroxybenzoic Acid-COOH, -OHHigh0.35 researchgate.net
p-Aminobenzoic Acid-COOH, -NH₂High0.45 researchgate.net
Benzoic Acid-COOHMedium0.60 researchgate.net
m-Bromobenzoic Acid-COOH, -BrMedium-Low0.41 researchgate.net

*Rf values are highly dependent on the exact TLC system (stationary and mobile phases) and are provided for illustrative purposes to show separation based on polarity differences. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Acetamido 4 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for calculating the properties of molecules like 3-Acetamido-4-fluorobenzoic acid. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed to study the structural and electronic properties of such aromatic compounds. researchgate.netnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves analyzing the various possible conformations that arise from rotation around single bonds. The key dihedral angles determining the conformation are associated with the carboxylic acid group (-COOH) and the acetamido group (-NHCOCH₃).

Conformational analysis of similar molecules, like fluorinated benzaldehydes and chalcones, has shown that the orientation of functional groups is influenced by intramolecular hydrogen bonding and steric hindrance. nih.govscilit.com In this compound, a planar conformation is expected to be favored due to the stabilizing effects of the aromatic system. Two primary planar conformers can be hypothesized, differing by a 180° rotation around the C-N bond of the acetamido group. The relative stability of these conformers would be determined by the subtle interplay of hydrogen bonding between the amide N-H and the carboxylic oxygen, and steric or electrostatic repulsion involving the fluorine atom and the acetyl methyl group. DFT calculations can quantify the energy difference between these conformers, indicating which is more prevalent at room temperature. nih.gov

Table 1: Predicted Stable Conformers and Relative Energies for this compound

This table illustrates the type of data obtained from a conformational analysis study. The values are hypothetical, based on typical energy differences found in similar molecules.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
Conformer A (trans)~180°0.00~65
Conformer B (cis)~0°0.50~35

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity and ionization potential. youtube.comlibretexts.org The LUMO acts as an electron acceptor, and its energy is related to electrophilicity and electron affinity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluorine atom and carboxylic acid group, along with the electron-donating acetamido group, will influence the energies of these orbitals. DFT calculations can provide precise values for these energies, from which important chemical reactivity descriptors can be calculated. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Chemical Reactivity Descriptors

This table shows representative values for chemical descriptors that can be derived from HOMO and LUMO energies, based on studies of similar aromatic acids. researchgate.net (I = -EHOMO, A = -ELUMO).

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-9.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.65
HOMO-LUMO Energy GapΔE9.20
Ionization PotentialI9.85
Electron AffinityA0.65
Electronegativityχ = (I+A)/25.25
Chemical Hardnessη = (I-A)/24.60
Electrophilicity Indexω = χ²/2η3.00

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, using a color scale where red indicates electron-rich regions (negative potential, prone to electrophilic attack) and blue indicates electron-poor regions (positive potential, prone to nucleophilic attack). wuxiapptec.comresearchgate.net

For this compound, the MEP map would show significant negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atom. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. researchgate.net Conversely, the most positive potential (blue) would be located around the acidic proton of the carboxylic acid group and, to a lesser extent, the hydrogen atom of the acetamido group, marking them as the primary sites for deprotonation or interaction with nucleophiles. wuxiapptec.com

Table 3: Illustrative Calculated Partial Atomic Charges using DFT

This table presents typical atomic charge values that would be calculated to quantify the charge distribution.

AtomPartial Charge (a.u.)
O (Carboxyl C=O)-0.55
O (Carboxyl -OH)-0.60
H (Carboxyl -OH)+0.45
N (Amide)-0.70
H (Amide N-H)+0.35
O (Amide C=O)-0.58
F (on ring)-0.25

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govnih.gov These models rely on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. By correlating these descriptors with experimentally measured properties for a series of compounds, a predictive model can be built. researchgate.netchemrxiv.org

No specific QSPR models for this compound have been detailed in the literature. However, a QSPR approach could be developed to predict properties like solubility, melting point, or chromatographic retention times for a series of related fluorinated benzoic acid derivatives. The process would involve calculating various descriptors (e.g., topological, electronic, constitutional) and using statistical methods like multiple linear regression (MLR) or machine learning to build and validate a predictive model. nih.govyoutube.com

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and characterization. nih.govnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding constants. nih.gov These calculated values are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane) and often applying a linear scaling factor to correct for systematic errors and improve agreement with experimental data. nih.govmdpi.com Comparing calculated shifts with experimental ones can confirm peak assignments and verify the proposed molecular structure.

Table 4: Illustrative Comparison of Experimental vs. Predicted NMR Chemical Shifts (ppm)

This table demonstrates how predicted NMR data is compared with experimental values. The predicted values are hypothetical, assuming a typical level of accuracy for DFT calculations. nih.gov

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
COOH167.5166.912.512.8
C-1 (C-COOH)128.0127.6--
C-2115.9115.57.857.90
C-3 (C-NH)138.2137.8--
C-4 (C-F)155.0 (d, J≈250 Hz)154.5 (d, J≈248 Hz)--
C-5118.5118.17.407.45
C-6124.5124.18.208.25
NH--9.9510.1
COCH₃170.1169.5--
CH₃24.824.52.152.20

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. nih.gov These calculations help in assigning specific vibrational modes (e.g., O-H stretch, C=O stretch, N-H bend) to the observed spectral bands. Calculated frequencies are typically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are often multiplied by a scaling factor (e.g., ~0.96) to improve the correlation with experimental data. nih.gov This analysis can confirm the presence of specific functional groups and provide information about intermolecular interactions, such as the red shift in the O-H stretching frequency that indicates hydrogen bonding in a dimeric structure. nih.gov

Reaction Mechanism Exploration using Theoretical Models (e.g., Transition State Theory)

The exploration of reaction mechanisms involving this compound can be significantly enhanced through the application of theoretical models, with Transition State Theory (TST) being a cornerstone in this endeavor. wikipedia.orgbritannica.com TST provides a framework for understanding the rates of chemical reactions by considering the quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org This high-energy, transient species represents the kinetic bottleneck of a reaction. libretexts.org

While specific experimental or theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of TST can be applied to hypothesize its reactivity. For instance, in reactions involving the carboxylic acid group, such as esterification, or the amide group, such as hydrolysis, TST can be employed to model the reaction pathway.

A hypothetical reaction coordinate diagram for a generic reaction involving this compound would illustrate the change in potential energy as the reactants progress to products via a transition state. youtube.com The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. youtube.comyoutube.com A higher activation energy implies a slower reaction rate, and vice versa.

Computational methods, such as Density Functional Theory (DFT), can be used to locate the transition state structure and calculate its energy. These calculations would provide insights into the geometry of the activated complex, including bond lengths and angles, as well as thermodynamic parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org For example, in a nucleophilic substitution reaction at the carboxyl carbon, the transition state would likely feature a tetrahedral intermediate.

Table 1: Hypothetical Thermodynamic Parameters of Activation for a Reaction of this compound based on TST

ParameterDescriptionHypothetical Value (Illustrative)
ΔG‡ Gibbs Free Energy of ActivationHigh and positive, indicating a non-spontaneous and slow reaction at standard conditions.
ΔH‡ Enthalpy of ActivationPositive, suggesting that the formation of the transition state is an endothermic process.
ΔS‡ Entropy of ActivationNegative, implying a more ordered structure in the transition state compared to the reactants.

Note: The values in this table are illustrative and would need to be determined through specific computational studies.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. rsc.orgresearchgate.net This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. rsc.org

For this compound, the primary intermolecular interactions are expected to be hydrogen bonds, given the presence of the carboxylic acid and amide functional groups. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). Similarly, the amide group has a donor (N-H) and an acceptor (C=O) site.

Strong O-H···O hydrogen bonds are likely to form between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers, a common motif in benzoic acid derivatives. researchgate.net Additionally, N-H···O hydrogen bonds can occur between the amide group of one molecule and the carbonyl oxygen of either the carboxylic acid or another amide group in a neighboring molecule.

A 2D fingerprint plot derived from the Hirshfeld surface provides a summary of the intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the prominent O···H, H···H, and F···H contacts.

Table 2: Predicted Intermolecular Interactions and Their Characteristics for this compound

Interaction TypeDonorAcceptorExpected StrengthPotential Motif
Hydrogen Bond Carboxylic Acid (O-H)Carboxylic Acid (C=O)StrongCentrosymmetric Dimer
Hydrogen Bond Amide (N-H)Carboxylic Acid (C=O)ModerateChain or Sheet
Hydrogen Bond Amide (N-H)Amide (C=O)ModerateChain or Sheet
Hydrogen Bond C-HFluorine (F)Weak3D Network
π-π Stacking Phenyl RingPhenyl RingWeak to ModerateOffset or Parallel Stacking

The interplay of these various intermolecular forces dictates the crystal packing and ultimately influences the physicochemical properties of this compound, such as its melting point and solubility. Computational analysis provides a detailed understanding of these interactions at the molecular level. rsc.org

Applications of 3 Acetamido 4 Fluorobenzoic Acid in Advanced Chemical Research and Development

Role as a Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of 3-acetamido-4-fluorobenzoic acid makes it a valuable starting material or intermediate in the synthesis of more complex organic molecules. The carboxylic acid group can undergo a variety of transformations, such as esterification and amidation, to introduce new functionalities. The acetamido group can be hydrolyzed to an amine, which can then participate in a wide range of reactions, including the formation of Schiff bases. rjptonline.org Furthermore, the fluorine atom can influence the reactivity and properties of the final molecule.

The versatility of fluorinated benzoic acids as building blocks is well-documented. For instance, 4-fluoro-3-nitrobenzoic acid, a related compound, serves as a precursor for synthesizing benzimidazoles and benzoselenazoles, which are important scaffolds in medicinal chemistry. ossila.com The functional groups on 4-fluoro-3-nitrobenzoic acid exhibit different reactivities, allowing for selective transformations. ossila.com Similarly, the functional groups on this compound provide multiple handles for synthetic chemists to construct intricate molecular architectures.

The synthesis of derivatives of 4-fluorobenzoic acid has been explored to create bioactive compounds. globalscientificjournal.comresearchgate.net These studies highlight the importance of the fluorinated benzoic acid core in developing new molecules with potential applications in various fields.

Contribution to the Development of New Synthetic Methodologies

The study of reactions involving this compound and its derivatives contributes to the development of new synthetic methodologies. The presence of both an electron-donating acetamido group and an electron-withdrawing fluorine atom on the benzene (B151609) ring can lead to interesting and sometimes unexpected reactivity patterns. Investigating these reactions can provide valuable insights into the principles of organic synthesis and help in the design of novel synthetic strategies.

As an Intermediate in Radiopharmaceutical Precursor Synthesis (e.g., [¹⁸F] labeling)

A significant application of fluorinated compounds is in the field of positron emission tomography (PET), a powerful medical imaging technique. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter, and its incorporation into biologically active molecules is a key area of research. Fluorinated benzoic acid derivatives can serve as precursors for the synthesis of ¹⁸F-labeled radiopharmaceuticals.

The general strategy involves synthesizing a non-radioactive precursor molecule that already contains a fluorine atom. This precursor can then be subjected to a radiolabeling step where the stable fluorine is replaced with the radioactive ¹⁸F isotope. While direct information on the use of this compound in [¹⁸F] labeling is limited, the broader context of using fluorinated aromatic compounds as precursors is well-established. For instance, various amine-reactive prosthetic groups containing fluorine-18, such as [¹⁸F]fluorobenzoic acid derivatives, are used to label biomolecules. nih.gov These prosthetic groups are first synthesized with ¹⁸F and then conjugated to the target molecule. nih.gov

Investigation as a Model Compound for Fluorine and Amide Chemistry Studies

The well-defined structure of this compound makes it an excellent model compound for studying the fundamental chemistry of fluorine and amide functional groups.

Fluorine Chemistry: The presence of a fluorine atom on the aromatic ring allows researchers to investigate its electronic effects on the reactivity of the other functional groups. The strong electronegativity of fluorine can influence the acidity of the carboxylic acid and the nucleophilicity of the acetamido group. Studying these effects provides a deeper understanding of the role of fluorine in modifying molecular properties, which is crucial for the design of new drugs and materials.

Amide Chemistry: The acetamido group (an amide) is a fundamental functional group in chemistry and biology. masterorganicchemistry.com Using this compound as a model system, researchers can study various aspects of amide chemistry, such as rotational barriers, hydrogen bonding capabilities, and reactivity in different chemical environments. masterorganicchemistry.com The interplay between the amide group and the adjacent fluorine atom can also be a subject of investigation.

Potential in Advanced Materials Precursor Chemistry

The unique combination of functional groups in this compound suggests its potential as a precursor for advanced materials. The carboxylic acid can be used to form polyesters or polyamides, while the aromatic ring can be incorporated into the backbone of polymers to enhance their thermal stability and other properties. The fluorine atom can impart desirable characteristics such as hydrophobicity and chemical resistance to the resulting materials.

While direct applications of this compound in materials science are not extensively documented, the use of related fluorinated aromatic compounds is more established. For example, 4-fluoro-3-nitrobenzoic acid is used to synthesize block co-polymers for the construction of polymersomes. ossila.com This suggests that this compound could similarly be explored for the development of novel polymers and other advanced materials with tailored properties.

Future Perspectives and Emerging Research Directions for 3 Acetamido 4 Fluorobenzoic Acid

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The confluence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is set to revolutionize how synthetic routes are designed and optimized. For a molecule like 3-acetamido-4-fluorobenzoic acid, AI and ML can be leveraged to predict the outcomes of unknown reactions, thereby minimizing trial-and-error experimentation. By training algorithms on vast datasets of known chemical transformations, predictive models can suggest optimal reaction conditions, including catalysts, solvents, and temperatures, to maximize yield and minimize by-product formation for the synthesis and derivatization of this compound.

Furthermore, ML algorithms can be employed to retrospectively analyze successful synthetic pathways for analogous fluorinated aromatic compounds, identifying key parameters that can be translated to the synthesis of this compound derivatives. This in-silico approach can accelerate the discovery of novel reaction pathways and facilitate the more efficient production of this valuable chemical intermediate.

Development of Novel Catalytic Systems for its Transformations

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of this compound. While traditional catalytic methods have been employed, future research will likely focus on several key areas:

Advanced Palladium Catalysis: The development of next-generation palladium catalysts with bespoke ligand systems will enable more efficient and selective cross-coupling reactions at the C-F and C-H bonds of the aromatic ring. This will allow for the introduction of a wider range of functional groups, expanding the accessible chemical space.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes could be developed to perform specific transformations on the this compound scaffold, such as stereoselective reductions or oxidations, under mild reaction conditions.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions. The application of photoredox catalysis to the transformations of this compound could enable novel and previously inaccessible chemical reactions, such as radical-based functionalizations.

Exploration of Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area of future research.

In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced reaction times, and a lower environmental footprint. For the synthesis of this compound, a multi-step synthesis could be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates.

Parameter Batch Synthesis Flow Chemistry
Scalability DifficultStraightforward
Safety Higher risk of thermal runawayImproved heat transfer, smaller reaction volumes
Reproducibility Can be variableHigh
Process Control LimitedPrecise control over parameters

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like ¹H-NMR and ¹³C-NMR are routinely used to characterize this compound and its derivatives, advanced methods can provide deeper structural insights. Future research will likely see the increased application of techniques such as:

Solid-State NMR (ssNMR): For studying the structure and dynamics of crystalline or amorphous solid forms of this compound and its derivatives.

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) are crucial for the unambiguous identification of novel derivatives and for metabolic studies. For instance, HRMS has been used to confirm the mass of derivatives of this compound. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. This technique has been used to unambiguously determine the structure of derivatives of related acetamidobenzoic acids. mdpi.com

Expanding the Scope of Derivatization for New Chemical Space Exploration

This compound is an ideal starting material for creating libraries of novel compounds for biological screening. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and ketones. For example, it has been esterified with 5-chloropyridin-3-ol in the presence of EDC and DMAP to produce 5-chloropyridin-3-yl 3-acetamido-4-fluorobenzoate. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.